1-(2-Chlorophenyl)-2-pyridin-4-ylethanol
Description
1-(2-Chlorophenyl)-2-pyridin-4-ylethanol is a chlorinated aromatic ethanol derivative featuring a 2-chlorophenyl group and a pyridin-4-yl moiety linked via an ethanolic backbone.
Properties
CAS No. |
5430-52-4 |
|---|---|
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(16)9-10-5-7-15-8-6-10/h1-8,13,16H,9H2 |
InChI Key |
JZDVDVVNVHMNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC2=CC=NC=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-pyridin-4-ylethanol typically involves the reaction of 2-chlorobenzaldehyde with 4-pyridylmagnesium bromide, followed by reduction. The reaction conditions often include:
Grignard Reaction: 2-chlorobenzaldehyde reacts with 4-pyridylmagnesium bromide in an anhydrous ether solvent to form the corresponding alcohol.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-pyridin-4-ylethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 1-(2-Chlorophenyl)-2-pyridin-4-ylketone.
Reduction: 1-(2-Chlorophenyl)-2-pyridin-4-ylethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-2-pyridin-4-ylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-pyridin-4-ylethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ketone Derivatives
- 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone (CAS 216076-11-8): Molecular Formula: C₁₃H₁₀ClNO Molecular Weight: 231.68 g/mol Key Differences: Replaces the hydroxyl (-OH) group with a ketone (-CO), reducing polarity and hydrogen-bonding capacity. This substitution may enhance stability but limit solubility in aqueous media compared to the ethanol derivative .
- 2-(4-Chloropyridin-2-yl)-1-phenylethanone (CAS 588729-06-0): Molecular Formula: C₁₃H₁₀ClNO Molecular Weight: 231.68 g/mol Key Differences: Features a chloropyridinyl group instead of chlorophenyl, altering electronic and steric properties. Such positional isomerism can influence binding affinities in biological systems .
Sulfur-Containing Analogs
- This contrasts with the ethanol derivative’s hydroxyl-driven polarity .
Functional Group Variations
| Compound Name | Functional Groups | Physicochemical Implications |
|---|---|---|
| 1-(2-Chlorophenyl)-2-pyridin-4-ylethanol | -OH (ethanol) | Higher aqueous solubility, hydrogen-bonding capacity |
| 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone | -CO (ketone) | Increased metabolic stability, reduced polarity |
| 1-(4-Chlorophenyl)-2-[(pyrimidin-2-yl)sulfanyl]ethanone | -S-, pyrimidinyl | Enhanced lipophilicity, potential for covalent binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
